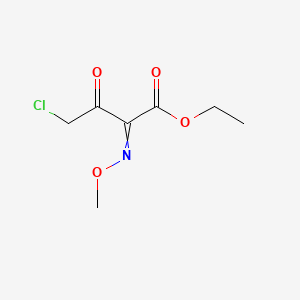

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate

Description

Properties

CAS No. |

64485-87-6 |

|---|---|

Molecular Formula |

C7H10ClNO4 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

ethyl (2E)-4-chloro-2-methoxyimino-3-oxobutanoate |

InChI |

InChI=1S/C7H10ClNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+ |

InChI Key |

QQTHNMBPRSXIHX-RMKNXTFCSA-N |

SMILES |

CCOC(=O)C(=NOC)C(=O)CCl |

Isomeric SMILES |

CCOC(=O)/C(=N/OC)/C(=O)CCl |

Canonical SMILES |

CCOC(=O)C(=NOC)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Route

The most established method for preparing ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate involves a two-step process:

- Step 1: Formation of ethyl 2-(methoxyimino)-3-oxobutyrate by reacting ethyl acetoacetate with methoxyamine hydrochloride.

- Step 2: Chlorination of the intermediate at the 4-position using a suitable chlorinating agent.

Step 1: Oximation

- Reaction:

Ethyl acetoacetate reacts with methoxyamine hydrochloride in the presence of a base (such as sodium acetate) in a cold organic solvent (ethanol or methanol), typically at 0–5 °C to minimize side reactions. - Product:

Ethyl 2-(methoxyimino)-3-oxobutyrate.

Step 2: Chlorination

Alternative and Industrial Methods

Industrial Continuous Flow Synthesis

Industrial-scale production often utilizes continuous flow reactors, which offer precise temperature and mixing control, leading to higher yields and reproducibility. The process flow mirrors the laboratory method but is optimized for scale, automation, and downstream purification (e.g., distillation, recrystallization).

Alternative Protecting Groups

Some routes use tert-butyl esters as protecting groups, which are later removed under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free acid or ester, followed by chlorination and esterification steps.

Table 2: Alternative Synthetic Approaches

| Route Variant | Key Features | Reference |

|---|---|---|

| t-Butyl ester route | Protects carboxyl group, deprotected with TFA | |

| Direct acid chlorination and esterification | Acid intermediate chlorinated, then esterified |

Detailed Reaction Example

Example Synthesis (Laboratory Scale):

-

- Dissolve ethyl acetoacetate (1 equiv) and methoxyamine hydrochloride (1.1 equiv) in ethanol.

- Add sodium acetate (1.2 equiv) as base.

- Stir at 0–5 °C for 2–4 hours.

- Filter off precipitated salts, concentrate, and extract with ethyl acetate.

Data Table: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀ClNO₄ | |

| Molecular Weight | 207.61 g/mol | |

| Boiling Point | 254.1 °C at 760 mmHg | |

| Density | 1.25 g/cm³ | |

| LogP | 0.36 |

Research Findings and Notes

Yield and Purity:

The described methods typically yield the product in high purity after purification by recrystallization or distillation.Scalability:

Continuous flow methods are preferred for industrial-scale synthesis due to better control over exothermic reactions and improved safety.Protecting Group Strategies:

The use of tert-butyl esters or other protecting groups can facilitate purification and handling of intermediates, especially in multi-step syntheses.Applications:

This compound is a key intermediate in the synthesis of cephalosporin antibiotics, such as cefotaxime, and as such, its preparation methods are well-studied and optimized for both laboratory and industrial settings.

Summary Table: Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Ethyl 2-methoxyimino-4-chloroacetoacetic acid or the corresponding alcohol.

Oxidation and Reduction: Oxidized or reduced forms of the compound, respectively.

Scientific Research Applications

Organic Synthesis

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse reactions such as nucleophilic substitutions and hydrolysis, making it valuable in producing other chemical entities, particularly in the pharmaceutical industry.

Medicinal Chemistry

The compound is explored for its potential therapeutic properties, particularly as a precursor for cephalosporin antibiotics. Cephalosporins are known for their broad-spectrum antibacterial activity. This compound's derivatives have shown efficacy against a range of bacterial infections by inhibiting enzymes involved in bacterial cell wall synthesis .

Case Study:

A study indicated that derivatives of this compound exhibited promising results against Gram-positive and Gram-negative bacteria, showcasing potential as new antibiotic agents.

Research has focused on the interactions of this compound with biological targets, particularly enzymes critical to bacterial survival. The compound's unique structure enhances its binding affinity to these enzymes, leading to its classification as a potential antibacterial agent.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for various organic compounds | Versatile reactions due to functional groups; used widely in pharmaceuticals |

| Medicinal Chemistry | Precursor for cephalosporin antibiotics | Derivatives show broad-spectrum antibacterial activity; effective against common bacterial strains |

| Biological Activity | Interaction studies with bacterial enzymes | High binding affinity; potential for development into new antibiotic therapies |

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxyimino and chloro groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Functional Group Variations

- Hydroxyimino vs. Methoxyimino: Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutyrate (CAS 50382-11-1) replaces the methoxy group with a hydroxyimino (-NHOH) at position 2. This substitution increases reactivity but reduces stability due to the hydroxy group’s susceptibility to oxidation .

- Ethoxyimino vs. Methoxyimino: Ethyl 2-ethoxyimino-3-oxobutyrate (CAS 1286768-92-0) substitutes methoxy with ethoxy (-OCH₂CH₃), enhancing lipophilicity, which may improve membrane permeability in agrochemical applications .

Positional Isomerism

- 4-Chlorophenyl vs. 4-Chloro Aliphatic : Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS 2241594-49-8) features a chlorophenyl group at position 4 instead of an aliphatic chloro group. The aromatic substitution alters electronic properties, influencing reactivity in coupling reactions .

Steric and Electronic Effects

Biological Activity

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate is a compound of significant interest in medicinal chemistry, particularly as a precursor for the synthesis of cephalosporin antibiotics. Its unique structure and functional groups contribute to its biological activity, particularly its antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₀ClN₁O₄. The presence of a chloro substituent and a methoxyimino group enhances its reactivity and interaction with biological targets. The compound is classified as an α-chlorocarbonyl compound, which plays a crucial role in its synthesis and biological applications.

The primary biological activity of this compound is attributed to its ability to inhibit bacterial cell wall synthesis. This mechanism involves the interaction with enzymes responsible for synthesizing the peptidoglycan layer in bacteria, leading to cell lysis and death. The compound can also undergo nucleophilic substitution reactions due to its chloro group, allowing for further derivatization and enhancement of antibacterial efficacy.

Biological Activity Overview

- Antibacterial Properties : this compound has been shown to exhibit broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for effectiveness against various bacterial strains, demonstrating potential as new antibiotic agents.

- Pharmaceutical Applications : This compound serves as a key intermediate in the synthesis of cephalosporins, which are widely used antibiotics. Research indicates that derivatives synthesized from this compound possess enhanced antibacterial properties compared to traditional cephalosporins.

Research Findings

A number of studies have investigated the biological activity of this compound:

Case Studies

- In Vitro Studies : A series of in vitro experiments assessed the effectiveness of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential use in treating bacterial infections.

- Derivatives Evaluation : Several derivatives of this compound were synthesized and tested for their antibacterial properties. One derivative exhibited a significantly lower MIC compared to the parent compound, suggesting that structural modifications can lead to improved efficacy against resistant strains.

- Toxicity Studies : Preliminary toxicity assessments have shown that the compound and its derivatives have a favorable safety profile in mammalian cell lines, indicating potential for therapeutic applications without significant cytotoxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving ethyl acetoacetate derivatives. A Czech patent (CZ 267798 B1) describes its use as a fungicide intermediate, likely through chlorination of a β-ketoester precursor followed by methoxyimino group introduction . Optimization may involve varying catalysts (e.g., HCl or SOCl₂ for chlorination) and controlling stoichiometry of methoxyamine derivatives. Reaction progress should be monitored via TLC or HPLC.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use X-ray crystallography with programs like ORTEP-3 for 3D visualization and WinGX for structure refinement . Complement with spectroscopic techniques:

- NMR : Compare H/C NMR shifts with predicted values (e.g., δ ~2.5 ppm for CH₃CO, δ ~4.2 ppm for ethyl ester).

- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.

- InChI validation : Cross-check the InChI string (1S/C6H8ClNO4/c1-2-12-6(10)5(8-11)4(9)3-7/h11H,2-3H2,1H3/b8-5+) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methoxyimino group in nucleophilic or electrophilic reactions?

- Methodology : Investigate using kinetic studies (e.g., varying pH/temperature) and computational methods (DFT calculations for transition state analysis). The methoxyimino group’s electron-withdrawing nature may enhance electrophilicity at the β-keto position, as seen in triazine-based herbicides . Probe regioselectivity via trapping intermediates (e.g., using hydrazines) and analyze via LC-MS .

Q. How can contradictions in reported spectral data or synthetic yields be resolved?

- Methodology :

- Purity assessment : Use elemental analysis (C, H, N, Cl) and HPLC (≥95% purity threshold).

- Crystallographic validation : Compare experimental X-ray data (e.g., bond lengths, angles) with computational models .

- Batch variability : Test synthetic reproducibility under inert atmospheres (N₂/Ar) to rule out oxidation side reactions .

Q. What experimental approaches assess the compound’s stability under environmental or physiological conditions?

- Methodology :

- Degradation studies : Expose the compound to UV light, varying pH (2–12), and temperatures (25–60°C). Monitor degradation via LC-MS to identify products (e.g., hydrolysis to 4-chloro-3-oxobutyric acid) .

- Bioactivity assays : Test stability in simulated biological media (e.g., PBS buffer with esterases) to evaluate its utility as a fungicide precursor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.